(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropyl group, and an amino acid derivative, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the amino acid derivative: This step involves coupling reactions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid methyl ester
- (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid ethyl ester
Uniqueness
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to its methyl and ethyl ester counterparts. This uniqueness can make it more suitable for certain applications, such as in drug development or material science.
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)13-6-5-9-18(10-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWOMVPCPXZDF-AAEUAGOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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